Fim-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [6’-Acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl] acetate is a complex organic molecule with a unique structure. It features multiple functional groups, including indole, pyrrole, and benzofuran moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6’-Acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl] acetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indole and pyrrole intermediates, followed by their coupling under controlled conditions. The final step involves the acetylation of the hydroxyl groups to form the acetate ester .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
[6’-Acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl] acetate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols .
Scientific Research Applications
[6’-Acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl] acetate: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [6’-Acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4R,5R,6S)-3,4,6-TRIS(ACETYLOXY)-5-ACETAMIDOOXAN-2-YL]METHYL ACETATE
- [5-Acetyloxy-3-(hydroxymethyl)-2-oxo-6-propan-2-ylcyclohex-3-en-1-yl] 3-methylbutanoate
Uniqueness
The uniqueness of [6’-Acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl] acetate lies in its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activities .
Properties
CAS No. |
150206-03-4 |
---|---|
Molecular Formula |
C49H36N4O10 |
Molecular Weight |
840.8 g/mol |
IUPAC Name |
[6'-acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |
InChI |
InChI=1S/C49H36N4O10/c1-26(54)60-29-14-17-37-41(22-29)62-42-23-30(61-27(2)55)15-18-38(42)49(37)36-16-13-28(21-33(36)48(59)63-49)45(56)50-19-8-20-53-25-35(32-10-5-7-12-40(32)53)44-43(46(57)51-47(44)58)34-24-52(3)39-11-6-4-9-31(34)39/h4-7,9-18,21-25H,8,19-20H2,1-3H3,(H,50,56)(H,51,57,58) |
InChI Key |
SGSXWFDMRKAVLS-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCCN5C=C(C6=CC=CC=C65)C7=C(C(=O)NC7=O)C8=CN(C9=CC=CC=C98)C)C(=O)O3)C1=C(O2)C=C(C=C1)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCCN5C=C(C6=CC=CC=C65)C7=C(C(=O)NC7=O)C8=CN(C9=CC=CC=C98)C)C(=O)O3)C1=C(O2)C=C(C=C1)OC(=O)C |
150206-03-4 | |
Synonyms |
fim 1 fim-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.